molecular formula C16H16N4O3S B2554309 (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1421491-13-5

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No. B2554309
CAS RN: 1421491-13-5
M. Wt: 344.39
InChI Key: IFLKQLAPYLBWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and a variety of chemical reactions. Unfortunately, the specific synthesis process for this compound is not detailed in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The specific chemical reactions that this compound can undergo would depend on its exact molecular structure and the conditions under which it is stored or used. Unfortunately, specific information about the chemical reactions of this compound is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the literature .

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant effects. Assessing the compound’s impact on seizure models or relevant receptors would provide valuable data.

References:

  • Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry, 15(1), 1–10
  • Design, synthesis, characterization and analysis of anti-inflammatory activity of novel thiazole derivatives. (2022). Journal of the Iranian Chemical Society, 19(12), 1–11
  • Synthesis, characterization and biological activity studies of certain thiazole derivatives. (2017). Journal of Chemical Sciences, 129(4), 465–474
  • A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. (2020). Research on Chemical Intermediates, 46(12), 1–13

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s possible that the compound could have biological activity, given the presence of several functional groups that are often found in biologically active molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is used. Unfortunately, specific information about the safety and hazards of this compound is not available in the literature .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Unfortunately, specific information about future directions for this compound is not available in the literature .

properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19-7-6-11(18-19)15(21)20-8-10(9-20)23-16-17-14-12(22-2)4-3-5-13(14)24-16/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKQLAPYLBWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.